(3R,4S)-3-methoxyoxan-4-amine
Overview
Description
(3R,4S)-3-methoxyoxan-4-amine is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound’s structure includes a methoxy group attached to the third carbon and an amine group attached to the fourth carbon of an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-methoxyoxan-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as diallylamine.
Ring-Closing Metathesis: This step involves the formation of the oxane ring through ring-closing metathesis reactions.
SN2 Displacement Reactions:
Enantioselective Synthesis: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer, often using lipase-mediated resolution protocols.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-3-methoxyoxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or amine groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
(3R,4S)-3-methoxyoxan-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereospecific biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets in a stereospecific manner.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methoxyoxan-4-amine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar structure but has a pyrrolidine ring instead of an oxane ring.
(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: This compound has a similar stereochemistry but different functional groups and a phosphonic acid moiety
Uniqueness: (3R,4S)-3-methoxyoxan-4-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R,4S)-3-methoxyoxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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